Irbesartan

Catalog No.
S530822
CAS No.
138402-11-6
M.F
C25H28N6O
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Irbesartan

CAS Number

138402-11-6

Product Name

Irbesartan

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)

InChI Key

YOSHYTLCDANDAN-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

1mg/mL
Practically insoluble in water
Slightly soluble in alcohol, methylene chloride
8.84e-03 g/L

Synonyms

2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one, Aprovel, Avapro, BMS 186295, BMS-186295, irbesartan, Karvea, SR 47436, SR-47436, SR47436

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Irbesartan is an antihypertensive medication classified as an angiotensin II receptor blocker. It is primarily used to manage hypertension, protect the kidneys in patients with type 2 diabetes and nephropathy, and treat heart failure. The chemical formula for irbesartan is C₂₅H₂₈N₆O, with a molecular weight of approximately 428.53 g/mol. Its structure features a biphenyl-tetrazole moiety and a substituted imidazole core, which contribute to its pharmacological properties .

Irbesartan's therapeutic effect stems from its antagonism of the angiotensin II receptor type 1 (AT1R) []. Angiotensin II, a potent vasoconstrictor, binds to AT1R on blood vessel walls, triggering vessel narrowing and blood pressure rise. Irbesartan competitively occupies the AT1R binding site, preventing angiotensin II from exerting its action. This blockade leads to blood vessel relaxation and a subsequent decrease in blood pressure [].

Irbesartan is generally well-tolerated, but potential side effects include dizziness, fatigue, and diarrhea []. In rare cases, it may cause allergic reactions or kidney problems []. It is essential to consult a healthcare professional before taking irbesartan, especially for individuals with certain medical conditions or taking other medications [].

Data for Toxicity

The exact lethal dose (LD50) of irbesartan is not readily available in scientific literature. However, studies suggest a low toxicity profile in animals [].

Hypertension and Cardiovascular Disease:

  • Treatment of Hypertension: Irbesartan is a well-established and effective treatment for hypertension in adults, both as monotherapy and in combination with other medications. It has been shown to significantly reduce blood pressure, leading to improved cardiovascular outcomes like reduced risk of stroke, heart attack, and heart failure. Source: National Institutes of Health, National Heart, Lung, and Blood Institute
  • Cardiovascular Protection beyond Blood Pressure Reduction: Studies suggest that irbesartan may offer additional benefits beyond simply lowering blood pressure. Some research indicates it might improve endothelial function, reduce inflammation, and positively impact other cardiovascular risk factors. Source: National Library of Medicine, National Institutes of Health:

Metabolic Syndrome and Associated Conditions:

  • Metabolic Syndrome Management: Research suggests irbesartan may improve various aspects of metabolic syndrome, such as reducing insulin resistance, improving blood sugar control, and lowering triglyceride levels. Source: National Library of Medicine, National Institutes of Health:
  • Diabetic Nephropathy: Irbesartan is approved for the treatment of diabetic nephropathy, a complication of diabetes that can lead to kidney damage. It has been shown to slow the progression of kidney disease in patients with diabetes. Source: Food and Drug Administration

Other Potential Applications:

  • Marfan Syndrome: Studies suggest irbesartan may slow the progression of aortic dilation in individuals with Marfan syndrome, a genetic disorder affecting connective tissue, potentially reducing the risk of aortic complications. Source: National Library of Medicine, National Institutes of Health:
  • Atrial Fibrillation: Early research suggests irbesartan may be helpful in maintaining sinus rhythm in patients with atrial fibrillation, a type of irregular heartbeat. However, further studies are needed to confirm these findings. Source: National Library of Medicine, National Institutes of Health:

Irbesartan undergoes extensive metabolism in the liver, primarily through glucuronidation and oxidation. The major metabolic pathway involves the cytochrome P450 enzyme CYP2C9, which produces several metabolites, including M3, M4, M5, M6, M7, M2, and the minor metabolite SR 49498 through various hydroxylation and oxidation reactions .

Irbesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 receptor (AT1), which is responsible for vasoconstriction and increased blood pressure. By inhibiting this receptor, irbesartan promotes vasodilation and reduces blood pressure levels. It has been reported to bind to the AT1 receptor with a much higher affinity (approximately 8500 times) than to the AT2 receptor . This mechanism not only lowers blood pressure but also helps in delaying the progression of kidney disease in diabetic patients by reducing glomerular hypertension .

The synthesis of irbesartan involves multiple steps that typically include:

  • Formation of the biphenyl-tetrazole moiety: This step involves coupling reactions to construct the core structure.
  • Introduction of the imidazole ring: This is achieved through cyclization reactions.
  • Final modifications: These may involve functional group transformations to achieve the desired pharmacological profile.

The specific synthetic pathways can vary based on research developments and optimization efforts aimed at improving yield and purity .

Irbesartan is primarily utilized for:

  • Hypertension Management: It effectively lowers blood pressure in hypertensive patients.
  • Diabetic Nephropathy: It protects renal function in patients with type 2 diabetes.
  • Heart Failure Treatment: It helps manage symptoms associated with heart failure.

Additionally, ongoing research explores its potential applications in other cardiovascular conditions due to its vasodilatory effects .

Irbesartan may interact with various medications and substances, leading to significant clinical implications:

  • Diuretics: Co-administration can enhance hypotensive effects.
  • Potassium Supplements: Increased risk of hyperkalemia necessitates monitoring.
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These can reduce the antihypertensive efficacy of irbesartan.

Adverse interactions can also include allergic reactions and cutaneous manifestations, as highlighted by case reports indicating delayed hypersensitivity reactions .

Irbesartan shares structural similarities with several other angiotensin II receptor blockers. Here are some notable comparisons:

CompoundStructural FeaturesUnique Aspects
CandesartanBenzimidazole derivativeLess frequent allergic reactions compared to irbesartan .
LosartanImidazole derivativeFirst ARB introduced; has a different metabolic profile .
ValsartanSimilar biphenyl structureOften used for heart failure; different pharmacokinetics .

Irbesartan's unique combination of structural elements and its specific binding affinity contribute to its distinct pharmacological profile among these compounds.

Purity

> 98%

Physical Description

Solid

Color/Form

Crystals from 96% ethanol

XLogP3

4.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

428.23245954 g/mol

Monoisotopic Mass

428.23245954 g/mol

Boiling Point

648.6

Heavy Atom Count

32

Density

pKa1 = 4.08 (amidazole); pKa2 = 4.29 (tetrazol) (est)

LogP

4.5
log Kow = 5.31 (est)
6

Decomposition

Hazardous decomposition products: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).

Appearance

Solid powder

Melting Point

180-181 °C
180 - 181 °C

UNII

J0E2756Z7N

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 103 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 102 of 103 companies with hazard statement code(s):;
H315 (57.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (56.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (56.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (24.51%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (18.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (19.61%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (14.71%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (16.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Irbesartan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Irbesartan is indicated to treat hypertension and diabetic nephropathy in hypertensive patients with type 2 diabetes, elevated serum creatinine, and proteinuria. A combination product with hydrochlorothiazide is indicated for hypertension in patients with uncontrolled hypertension with monotherapy or first line in patients not expected to be well controlled with monotherapy.
FDA Label
Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen.
Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type-2 diabetes mellitus as part of an antihypertensive medicinal product regimen.
Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type-2 diabetes mellitus as part of an antihypertensive medicinal-product regimen.
Sabervel is indicated in adults for the treatment of essential hypertension. It is also indicated for the treatment of renal disease in adult patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen.
Treatment of essential hypertension. Treatment of renal disease in patients with hypertension and type 2 diabetes mellitus as part of an antihypertensive medicinal product regimen (see section 5. 1).

Livertox Summary

Irbesartan is an angiotensin II receptor blocker used alone or in combination with other agents in the therapy of hypertension and diabetic nephropathy. Irbesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Angiotensin II Type 1 Receptor Blockers; Antihypertensive Agents
Avapro (irbesartan) is indicated for the treatment of hypertension. It may be used alone or in combination with other antihypertensive agents. /Included in US product label/
Avapro is indicated for the treatment of diabetic nephropathy with an elevated serum creatinine and proteinuria (>300 mg/day) in patients with type 2 diabetes and hypertension. In this population, Avapro reduces the rate of progression of nephropathy as measured by the occurrence of doubling of serum creatinine or end-stage renal disease (need for dialysis or renal transplantation). /Included in US product label/
Angiotensin II receptor antagonists /including irbesartan/ have been used in the management of congestive heart failure. /NOT included in US product label/

Pharmacology

Irbesartan is an angiotensin receptor blocker used to treat hypertension and diabetic nephropathy.[L7456,L7459] It has a long duration of action as it is usually taken once daily and a wide therapeutic index as doses may be as low as 150mg daily but doses of 900mg/day were well tolerated in healthy human subjects.[L7456,L7459,A181165]
Irbesartan is a nonpeptide angiotensin II antagonist with antihypertensive activity. Irbesartan selectively and competitively blocks the binding of angiotensin II to the angiotensin I receptor. Angiotensin II stimulates aldosterone synthesis and secretion by adrenal cortex, which decreases the excretion of sodium and increases the excretion of potassium. Angiotensin II also acts as a vasoconstrictor in vascular smooth muscle. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C09CA04
C09DA04
C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA04 - Irbesartan

Mechanism of Action

Irbesartan prevents angiotensin II binding to the AT1 receptor in tissues like vascular smooth muscle and the adrenal gland. Irbesartan and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor. Irbesartan's prevention of angiotensin II binding causes vascular smooth muscle relaxation and prevents the secretion of aldosterone, lowering blood pressure. Angiotensin II would otherwise bind to the AT1 receptor, inducing vasoconstriction and aldosterone secretion, raising blood pressure.
Angiotensin II is a potent vasoconstrictor formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system (RAS) and also stimulates aldosterone synthesis and secretion by adrenal cortex, cardiac contraction, renal resorption of sodium, activity of the sympathetic nervous system, and smooth muscle cell growth. Irbesartan blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively binding to the AT1 angiotensin II receptor. There is also an AT2 receptor in many tissues, but it is not involved in cardiovascular homeostasis. Irbesartan is a specific competitive antagonist of AT1 receptors with a much greater affinity (more than 8500-fold) for the AT1 receptor than for the AT2 receptor and no agonist activity. Blockade of the AT1 receptor removes the negative feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and circulating angiotensin II do not overcome the effects of irbesartan on blood pressure. Irbesartan does not inhibit ACE or renin or affect other hormone receptors or ion channels known to be involved in the cardiovascular regulation of blood pressure and sodium homeostasis. Because irbesartan does not inhibit ACE, it does not affect the response to bradykinin; whether this has clinical relevance is not known.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

1.23X10-15 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

138402-11-6

Absorption Distribution and Excretion

Irbesartan is 60-80% bioavailable with a Tmax of 1.5-2hours. Taking irbesartan with food does not affect the bioavailability. In one study, healthy subjects were given single or multiple oral doses of 150mg, 300mg, 600mg, and 900mg of irbesartan. A single 150mg dose resulted in an AUC of 9.7±3.0µg\•hr/mL, a Tmax of 1.5 hours, a half life of 16±7 hours, and a Cmax of 1.9±0.4µg/mL. A single 300mg dose resulted in an AUC of 20.0±5.2µg\•hr/mL, a Tmax of 1.5 hours, a half life of 14±7 hours, and a Cmax of 2.9±0.9µg/mL. A single 600mg dose resulted in an AUC of 32.6±11.9µg\•hr/mL, a Tmax of 1.5 hours, a half life of 14±8 hours, and a Cmax of 4.9±1.2µg/mL. A single 900mg dose resulted in an AUC of 44.8±20.0µg\•hr/mL, a Tmax of 1.5 hours, a half life of 17±7 hours, and a Cmax of 5.3±1.9µg/mL. Multiple 150mg doses resulted in an AUC of 9.3±3.0µg\•hr/mL, a Tmax of 1.5 hours, a half life of 11±4 hours, and a Cmax of 2.04±0.4µg/mL. Multiple 300mg doses resulted in an AUC of 19.8±5.8µg\•hr/mL, a Tmax of 2.0 hours, a half life of 11±5 hours, and a Cmax of 3.3±0.8µg/mL. Multiple 600mg doses resulted in an AUC of 31.9±9.7µg\•hr/mL, a Tmax of 1.5 hours, a half life of 15±7 hours, and a Cmax of 4.4±0.7µg/mL. Multiple 900mg doses resulted in an AUC of 34.2±9.3µg\•hr/mL, a Tmax of 1.8 hours, a half life of 14±6 hours, and a Cmax of 5.6±2.1µg/mL.
20% of a radiolabelled oral dose of irbesartan is recovered in urine, and the rest is recovered in the feces. <2% of the dose is recovered in urine as the unchanged drug.
The volume of distribution of irbesartan is 53-93L.
Total plasma clearance of irbesartan is 157-176mL/min while renal clearance is 3.0-3.5mL/min.
Irbesartan is an orally active agent that does not require biotransformation into an active form. The oral absorption of irbesartan is rapid and complete with an average absolute bioavailability of 60% to 80%. Following oral administration of Avapro, peak plasma concentrations of irbesartan are attained at 1.5 to 2 hours after dosing. Food does not affect the bioavailability of Avapro. Irbesartan exhibits linear pharmacokinetics over the therapeutic dose range. The terminal elimination half-life of irbesartan averaged 11 to 15 hours. Steady-state concentrations are achieved within 3 days. Limited accumulation of irbesartan (<20%) is observed in plasma upon repeated once-daily dosing.
Studies in animals indicate that radiolabeled irbesartan weakly crosses the blood-brain barrier and placenta.
Irbesartan is 90% bound to serum proteins (primarily albumin and a1-acid glycoprotein) with negligible binding to cellular components of blood. The average volume of distribution is 53 liters to 93 liters. Total plasma and renal clearances are in the range of 157 mL/min to 176 mL/min and 3.0 mL/min to 3.5 mL/min, respectively. With repetitive dosing, irbesartan accumulates to no clinically relevant extent.
It is not known whether irbesartan is excreted in human milk, but irbesartan or some metabolite of irbesartan is secreted at low concentration in the milk of lactating rats.

Metabolism Metabolites

Irbesaran is largely metabolized by glucuronidation and oxidation in the liver. The majority of metabolism occurs through the action of CYP2C9 with a negligible contribution from CYP3A4. Some hydroxylation also occurs in irbesartan metabolism. Irbesartan can be glucuronidated by UGT1A3 to the M8 metabolite, oxidized to the M3 metabolite, or hydroxylated by CYP2C9 to one of the M4, M5, or M7 metabolites. The M4, M5, and M7 metabolites are all hydroxylated to become the M1 metabolite, which is then oxidized to the M2 metabolite. The M4 metabolite can also be oxidized to the M6 metabolite before hydroxylation to the M2 metabolite. Finally, the minor metabolite SR 49498 is generated from irbesartan by an unknown mechanism.
Irbesartan is metabolized via glucuronide conjugation and oxidation. Following oral or intravenous administration of (14)C-labeled irbesartan, more than 80% of the circulating plasma radioactivity is attributable to unchanged irbesartan. The primary circulating metabolite is the inactive irbesartan glucuronide conjugate (approximately 6%). The remaining oxidative metabolites do not add appreciably to irbesartan's pharmacologic activity. Irbesartan and its metabolites are excreted by both biliary and renal routes. Following either oral or intravenous administration of (14)C-labeled irbesartan, about 20% of radioactivity is recovered in the urine and the remainder in the feces, as irbesartan or irbesartan glucuronide. In vitro studies of irbesartan oxidation by cytochrome P450 isoenzymes indicated irbesartan was oxidized primarily by 2C9; metabolism by 3A4 was negligible. Irbesartan was neither metabolized by, nor did it substantially induce or inhibit, isoenzymes commonly associated with drug metabolism (1A1, 1A2, 2A6, 2B6, 2D6, 2E1). There was no induction or inhibition of 3A4.
Irbesartan has known human metabolites that include M3, M7, 2-(3-hydroxybutyl)-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one, and (1S,4S,5S,6R)-3-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]-5H-tetrazol-2-ium-2-yl]-2,4,5,6-tetrahydroxycyclohexane-1-carboxylic acid.

Wikipedia

Irbesartan
Escaline

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Avapro as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Avapro as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimesters of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Avapro, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury.
Neonates with a history of in utero exposure to Avapro: If oliguria or hypotension occurs, direct attention toward support of blood pressure and renal perfusion. Exchange transfusions or dialysis may be required as a means of reversing hypotension and/or substituting for disordered renal function.
FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./
For more Drug Warnings (Complete) data for Irbesartan (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of irbesartan is 11-15 hours.
The terminal elimination half-life of irbesartan averaged 11 to 15 hours.

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Antihypertensions
Pharmaceuticals

Methods of Manufacturing

Preparation: C. Bernhart et al., World Intellectual Property Organization (WIPO) patent 9114679; eidem, United States of America patent 5270317 (1991, 1993 both to Sanofi).

Clinical Laboratory Methods

HPLC determination in plasma and urine.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Do not coadminister aliskiren with Avapro in patients with diabetes. Avoid use of aliskiren with AVAPRO in patients with renal impairment (GFR <60 mL/min).
Dual blockade of the renin-angiotensin system (RAS) with angiotensin-receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Closely monitor blood pressure, renal function, and electrolytes in patients on Avapro and other agents that affect the RAS.
Concomitant use of potassium-sparing diuretics, potassium supplements, or salt substitutes containing potassium may lead to increases in serum potassium.
Possible decreased irbesartan metabolism when irbesartan is used concomitantly with tolbutamide.
For more Interactions (Complete) data for Irbesartan (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-12

A

Yiliyaer Nijiati, Lianlian Shan, Tao Yang, Maiwulanijiang Yizibula, Ainiwaer Aikemu
PMID: 34252817   DOI: 10.1016/j.jpba.2021.114235

Abstract

Chronic mountain sickness (CMS) is a significant pathology in most high-altitude regions globally, affecting the cardiopulmonary system and its mechanism is largely unknown. A metabonomic approach using
H nuclear magnetic resonance spectroscopy allows for detecting differential metabolites, which provides a global view and mechanisms during CMS development. In this study, we simulated a high-altitude environment to establish a rat model of CMS. Irbesartan was administered to CMS rats at three doses (6.75, 13.5, and 27 mg/kg) once a day for 15 days. HE staining and transmission electron microscopy were used to evaluate the effect of changes on the lung. Based on
H NMR spectra obtained from serum samples, partial least squares-discriminant analysis (PLS-DA) and its variant orthogonal PLS-DA (OPLS-DA) models were applied to distinguish the different groups. Histopathological sections showed that the alveolar structure was abnormal, inflammatory infiltration occurred in CMS rats, and CMS induced notable metabolic disorder according to the
H NMR result. However, irbesartan reversed the imbalanced metabolites via energy metabolism, amino acid metabolism, and taurine metabolism pathways, and its effect was also confirmed by the general signs and morphology of the lung. The results revealed that irbesartan as an effective therapeutic agent to improve CMS is warranted.


Pioglitazone and/or irbesartan ameliorate COPD-induced endothelial dysfunction in side stream cigarette smoke-exposed mice model

Alaa T Abdelhafez, Asmaa M S Gomaa, Asmaa M Ahmed, Manal M Sayed, Marwa A Ahmed
PMID: 34102190   DOI: 10.1016/j.lfs.2021.119706

Abstract

Cigarette smoking (CS) is the main cause of chronic obstructive pulmonary disease (COPD). Endothelial dysfunction is related to the severity of pulmonary disease in COPD. This study aimed to evaluate the effectiveness of single and combined administration of pioglitazone (Pio) and irbesartan (Irb) against COPD-induced endothelial dysfunction in mice and the involvement of NO and H
S in their effects.
Adult male Swiss mice (n = 40, weighing 25-30 g) were assigned into 5 groups. The normal control group received 1% carboxy methyl cellulose (CMC). The CS group was exposed to CS and administered 1% CMC for 3 months. The CS + Pio, CS + Irb, and CS + Pio/Irb groups were subjected to CS and received Pio (60 mg/kg), Irb (50 mg/kg), and their combination respectively, daily orally for 3 months. Body weight gain, mean blood pressure, urinary albumin, serum NO and ET-1 levels with TNF-α and IL-2 levels in lung tissue and bronchoalveolar lavage were measured. Lung H
S and ET-1 levels, protein expression of PPARγ in lung and VEGF in lung and aortic tissues with histological changes were assessed.
Our results illustrated that CS induced a model of COPD with endothelial dysfunction in mice. Pio/Irb singly and in combination elicited protective effects against the pathophysiology of the disease with more improvement in the combined group. There is a strong correlation between NO and H
S as well as the other measured parameters.
Collectively, both drugs performed these effects via their anti-inflammatory potential and increasing H
S and NO levels.


Integrated multi-biomarker responses of juvenile rainbow trout (Oncorhynchus mykiss) to an environmentally relevant pharmaceutical mixture

Mahaut Beghin, Mélodie Schmitz, Stéphane Betoulle, Olivier Palluel, Sébastien Baekelandt, Syaghalirwa N M Mandiki, Erin Gillet, Katherine Nott, Jean-Marc Porcher, Christelle Robert, Sébastien Ronkart, Patrick Kestemont
PMID: 34214917   DOI: 10.1016/j.ecoenv.2021.112454

Abstract

Pharmaceuticals are emerging pollutants of concern for aquatic ecosystems where they are occurring in complex mixtures. In the present study, the chronic toxicity of an environmentally relevant pharmaceutical mixture on juvenile rainbow trout (Oncorhynchus mykiss) was investigated. Five pharmaceuticals (paracetamol, carbamazepine, diclofenac, naproxen and irbesartan) were selected based on their detection frequency and concentration levels in the Meuse river (Belgium). Fish were exposed for 42 days to three different concentrations of the mixture, the median one detected in the Meuse river, 10-times and 100-times this concentration. Effects on the nervous, immune, antioxidant, and detoxification systems were evaluated throughout the exposure period and their response standardized using the Integrated Biomarker Response (IBRv2) index. IBRv2 scores increased over time in the fish exposed to the highest concentration. After 42 days, fish exposed to the highest concentration displayed significantly higher levels in lysozyme activity (p < 0.01). The mixture also caused significant changes in brain serotonin turnover (p < 0.05). In short, our results indicate that the subchronic waterborne exposure to a pharmaceutical mixture commonly occurring in freshwater ecosystems may affect the neuroendocrine and immune systems of juvenile rainbow trout.


Irbesartan (a comprehensive profile)

Ibrahim A Darwish, Hany W Darwish, Ahmed H Bakheit, Hamad M Al-Kahtani, Zahi Alanazi
PMID: 33461698   DOI: 10.1016/bs.podrm.2020.07.004

Abstract

Irbesartan, (2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one), is a member of non-peptide angiotensin II receptor antagonists used worldwide in the treatment of hypertension and diabetic nephropathy in hypertensive patients with type 2 diabetes, elevated serum creatinine, and proteinuria. Irbesartan can be used alone or in combination with other antihypertensive agents (e.g., hydrochlorothiazide). These combination products are indicated for hypertension in patients with uncontrolled hypertension with monotherapy or first line in patients not expected to be well controlled with monotherapy. Irbesartan is also indicated for the treatment of diabetic nephropathy in patients with type 2 diabetes and hypertension, an elevated serum creatinine, and proteinuria. Irbesartan exerts its action mainly via a selective blockade action on AT1 receptors and the consequent reduced pressor effect of angiotensin II. This article discusses, by a critical comprehensive review of the literature on irbesartan in terms of its description, names, formulae, elemental composition, appearance, and therapeutic uses. The article also discusses the methods for preparation of irbesartan, its physical-chemical properties, analytical methods for its determination, pharmacological-toxicological properties, and dosing information.


Differential Scanning Calorimetry (DSC) on Sartan/Cyclodextrin Delivery Formulations

Nikolaos Naziris, Maria Chountoulesi, Dimitrios Ntountaniotis, Thomas Mavromoustakos, Costas Demetzos
PMID: 33113135   DOI: 10.1007/978-1-0716-0920-0_13

Abstract

Differential scanning calorimetry (DSC) is a widely utilized method for the interactions of drug molecules with drug delivery systems (DDSs). Herein is described a protocol for studying the interactions and entrapment efficiency of the prototype sartan losartan and the polydynamic, structurally similar irbesartan inside the nontoxic 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD). The thermal scan properties of both sartan molecules have been studied when physically mixed or complexed with the cyclodextrin. The thermograms indeed showed significant differences between the mixtures and complexes, establishing DSC as a valuable method to characterize the state of the drugs in these pharmaceutical formulations.


Therapeutic Efficacy of Piperazine Ferulate Combined With Irbesartan in Diabetic Nephropathy: A Systematic Review and Meta-analysis

Dan Li, Bo Li, Li-Xia Peng, Rong Liu, Nan Zeng
PMID: 33158581   DOI: 10.1016/j.clinthera.2020.09.013

Abstract

Irbesartan is widely used clinically in the treatment of diabetic nephropathy (DN). It is believed that piperazine ferulate (PF) combined with irbesartan could result in an improved efficacy in the treatment of DN. We present the latest meta-analysis that details the combination of PF and irbesartan therapy.
Before January 31, 2020, we searched various electronic databases for appropriate articles. Our search was not restricted by keyword or language. We then filtered all articles using certain criteria and assessed the quality of the qualified studies.
The meta-analysis included 12 trials that involved 1300 patients (650 in the experimental group and 650 in the control group). The ages of the patients ranged from 30 to 79 years. Compared with irbesartan alone, the total effective rate of PF combined with irbesartan was significantly higher (odds ratio [OR] = 4.95; 95% CI, 3.11-7.58; P < 0.0001). The blood glucose level was controlled by significantly decreasing the fasting plasma glucose level (mean difference [MD] = -1.40; 95% CI, -2.70 to -0.11; P = 0.03) and 2-h plasma glucose level (MD = -1.65; 95% CI, -2.49 to -0.82; P < 0.0001). The combination therapy significantly decreased the levels of serum creatinine (MD = -10.24; 95% CI, -15.25 to -5.23; P < 0.0001), 24-h urinary protein (MD = -0.07; 95% CI, -0.09 to -0.05; P < 0.0001), urinary albumin excretion rate (MD = -22.52; 95% CI, -30.20 to -14.84; P < 0.0001), urinary β
-microglobulin (MD = -0.15; 95% CI, -0.17 to -0.13; P < 0.0001), and blood urea nitrogen (MD = -1.54; 95% CI, -2.36 to -0.72; P = 0.0002), which was beneficial for improving and protecting renal function. The renal microcirculation was improved by significantly decreasing the whole blood viscosity low shear (MD = -1.41; 95% CI, -1.84 to -0.99; P < 0.0001), whole blood viscosity high shear (MD = -0.54; 95% CI, -0.63 to -0.45; P < 0.0001), whole blood viscosity (MD = -1.31; 95% CI, -1.79 to -0.83; P < 0.0001), whole blood reduction viscosity (MD = -1.42; 95% CI, -1.79 to -1.06; P < 0.0001), platelet aggregation rate (MD = -0.42; 95% CI, -0.50 to -0.35; P < 0.0001), plasma viscosity (MD = -13.02; 95% CI, -15.47 to -10.56; P < 0.0001), and fibrinogen content (MD = -0.25; 95% CI, -0.42 to -0.09; P = 0.003).
PF combined with irbesartan could improve the efficiency in the treatment of DN. However, these results should be handled carefully. These findings should be verified by several rigorous randomized controlled trials.


Comparison of Irbesartan and Benazepril Hydrochloride on Urine Protein Reduction in Chronic Glomerulonephritis

Zhanying Liu, Lin Zhang, Ruijie Zhai, Jiarong Lan
PMID: 33036695   DOI: 10.29271/jcpsp.2020.09.1000

Abstract

Null.


The Effects of Nebivolol and Irbesartan on Ambulatory Aortic Blood Pressure and Arterial Stiffness in Hemodialysis Patients with Intradialytic Hypertension

Marieta Theodorakopoulou, Charalampos Loutradis, Athanasios Bikos, Elena Angeloudi, Manina Schoina, Vasileios Raptis, Vassilios Liakopoulos, Aikaterini Papagianni, Pantelis Sarafidis
PMID: 33017836   DOI: 10.1159/000507913

Abstract

Intradialytic hypertension occurs in 5-15% of hemodialysis patients and is associated with increased cardiovascular risk, but the responsible mechanisms remain unknown. This study examined the effects of nebivolol and irbesartan on ambulatory central blood pressure (BP), arterial stiffness, and wave-reflection parameters in patients with intradialytic hypertension.
This is a prespecified analysis of a single-blind, randomized, cross-over study in 38 hemodialysis patients with intradialytic hypertension. Patients were randomized to nebivolol 5 mg followed byirbesartan 150 mg, or vice versa. In a non-randomized manner, the first half of the patients (n = 19) received a single drug dose 1 h prior to dialysis session and the remaining received the drugs for a whole week before the evaluation. Ambulatory central BP, arterial stiffness, and wave-reflection parameters were estimated with Mobil-O-Graph NG device, during a midweek dialysis day.
Intake of a single dose of nebivolol or irbesartan resulted in lower postdialysis central systolic BP (c-SBP) (baseline: 140.9 ± 15.4; nebivolol: 130.3 ± 19.5, p = 0.009; irbesartan: 127.3 ± 24.4 mm Hg, p = 0.007). Single-dose nebivolol also produced marginally lower 24-h c-SBP (p = 0.064) and lower 24-h central diastolic BP (c-DBP) (p = 0.029). Weekly administration of both drugs reduced postdialysis c-SBP (baseline: 144.1 ± 15.3; nebivolol: 131.8 ± 14.1, p = 0.014; irbesartan: 126.4 ± 17.8, p = 0.001) and 24-h c-SBP and c-DBP (baseline: 135.5 ± 10.3/91.9 ± 9.2; nebivolol: 126.4 ± 8.4/86.6 ± 7.2, p < 0.001/p = 0.002; irbesartan: 128.7 ± 11.6/87.0 ± 9.4, p = 0.061/p = 0.051 mm Hg). Single-dose intake of both drugs did not affect heart rate-adjusted augmentation index [AIx(75)], but decreased postdialysis pulse wave velocity (PWV). Importantly, weekly administration of both drugs reduced 24-h PWV (baseline: 10.0 ± 2.5; nebivolol: 9.7 ± 2.5, p = 0.012; irbesartan: 9.7 ± 2.7, p = 0.041). In between drug-group comparisons, no significant differences were noted.
This is the first randomized evaluation on the effects of pharmacological interventions on central BP and PWV in patients with intradialytic hypertension. Weekly administration of both nebivolol and irbesartan reduced 24-h central BP and PWV, but not AIx(75).


Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension

Gan Mi Wang, Liang Jin Li, Wen Lu Tang, James M Wright
PMID: 33089502   DOI: 10.1002/14651858.CD012569.pub2

Abstract

Renin inhibitors (RIs) reduce blood pressure more than placebo, with the magnitude of this effect thought to be similar to that for angiotensin converting enzyme (ACE) inhibitors. However, a drug's efficacy in lowering blood pressure cannot be considered as a definitive indicator of its effectiveness in reducing mortality and morbidity. The effectiveness and safety of RIs compared to ACE inhibitors in treating hypertension is unknown.
To evaluate the benefits and harms of renin inhibitors compared to ACE inhibitors in people with primary hypertension.
The Cochrane Hypertension Group Information Specialist searched the following databases for randomized controlled trials up to August 2020: the Cochrane Hypertension Specialized Register, the Cochrane Central Register of Controlled Trials (CENTRAL), MEDLINE (from 1946), Embase (from 1974), the World Health Organization International Clinical Trials Registry Platform, and ClinicalTrials.gov. We also contacted authors of relevant papers about further published and unpublished work. The searches had no language restrictions.
We included randomized, active-controlled, double-blinded studies (RCTs) with at least four weeks follow-up in people with primary hypertension, which compared renin inhibitors with ACE inhibitors and reported morbidity, mortality, adverse events or blood pressure outcomes. We excluded people with proven secondary hypertension.
Two review authors independently selected the included trials, evaluated the risks of bias and entered the data for analysis.
We include 11 RCTs involving 13,627 participants, with a mean baseline age from 51.5 to 74.2 years. Follow-up duration ranged from four weeks to 36.6 months. There was no difference between RIs and ACE inhibitors for the outcomes: all-cause mortality: risk ratio (RR) 1.05, 95% confidence interval (CI) 0.93 to 1.18; 5 RCTs, 5962 participants; low-certainty evidence; total myocardial infarction: RR 0.86, 95% CI 0.22 to 3.39; 2 RCTs, 957 participants; very low-certainty evidence; adverse events: RR 0.98, 95% CI 0.93 to 1.03; 10 RTCs, 6007 participants; moderate-certainty evidence; serious adverse events: RR 1.21, 95% CI 0.89 to 1.64; 10 RTCs, 6007 participants; low-certainty evidence; and withdrawal due to adverse effects: RR 0.85, 95% CI 0.68 to 1.06; 10 RTCs, 6008 participants; low-certainty evidence. No data were available for total cardiovascular events, heart failure, stroke, end-stage renal disease or change in heart rate. Low-certainty evidence suggested that RIs reduced systolic blood pressure: mean difference (MD) -1.72, 95% CI -2.47 to -0.97; 9 RCTs, 5001 participants; and diastolic blood pressure: MD -1.18, 95% CI -1.65 to -0.72; 9 RCTs, 5001 participants, to a greater extent than ACE inhibitors, but we judged this to be more likely due to bias than a true effect. AUTHORS' CONCLUSIONS: For the treatment of hypertension, we have low certainty that renin inhibitors (RI) and angiotensin converting enzyme (ACE) inhibitors do not differ for all-cause mortality and myocardial infarction. We have low to moderate certainty that they do not differ for adverse events. Small reductions in blood pressure with renin inhibitors compared to ACE inhibitors are of low certainty. More independent, large, long-term trials are needed to compare RIs with ACE inhibitors, particularly assessing morbidity and mortality outcomes, but also on blood pressure-lowering effect.


Ultra-low-dose quadruple combination blood pressure-lowering therapy in patients with hypertension: The QUARTET randomized controlled trial protocol

Clara K Chow, Emily R Atkins, Laurent Billot, John Chalmers, Graham S Hillis, Peter Hay, Bruce Neal, Mark Nelson, Anushka Patel, Christopher M Reid, Markus Schlaich, Tim Usherwood, Ruth Webster, Anthony Rodgers
PMID: 33017580   DOI: 10.1016/j.ahj.2020.09.017

Abstract

High blood pressure is the leading cause of preventable morbidity and mortality globally. Many patients remain on single-drug treatment with poor control, although guidelines recognize that most require combination therapy for blood pressure control. Our hypothesis is that a single-pill combination of 4 blood pressure-lowering agents each at a quarter dose may provide a simple, safe, and effective blood pressure-lowering solution which may also improve long-term adherence. The Quadruple UltrA-low-dose tReaTment for hypErTension (QUARTET) double-blind, active-controlled, randomized clinical trial will examine whether ultra-low-dose quadruple combination therapy is more effective than guideline-recommended standard care in lowering blood pressure. QUARTET will enroll 650 participants with high blood pressure either on no treatment or on monotherapy. Participants will be randomized 1:1 and allocated to intervention therapy of a single pill (quadpill) containing irbesartan 37.5 mg, amlodipine 1.25 mg, indapamide 0.625 mg, and bisoprolol 2.5 mg or to control therapy of a single identical-appearing pill containing irbesartan 150 mg. In both arms, step-up therapy of open-label amlodipine 5 mg will be provided if blood pressure is >140/90 at 6 weeks. The primary outcome is the difference between groups in the change from baseline in mean unattended automated office systolic blood pressure at 12-week follow-up. The primary outcome and some secondary outcomes will be assessed at 12 weeks; there is an optional 12-month extension phase to assess longer-term efficacy and tolerability. Our secondary aims are to assess if this approach is safe, has fewer adverse effects, and has better tolerability compared to standard care control. QUARTET will therefore provide evidence for the effectiveness and safety of a new paradigm in the management of high blood pressure.


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